Eltrombopag Chloride is a synthetic organic compound classified as a thrombopoietin receptor agonist. It is primarily used for the treatment of thrombocytopenia, particularly in patients with chronic immune (idiopathic) thrombocytopenia and those with thrombocytopenia associated with chronic hepatitis C. Eltrombopag Chloride works by stimulating the production of platelets from megakaryocytes in the bone marrow, thereby increasing platelet counts in patients who have low levels due to various medical conditions. This compound is marketed under brand names such as Promacta and Revolade and has been approved by regulatory bodies including the U.S. Food and Drug Administration in 2008 and the European Medicines Agency in 2010 .
Eltrombopag Chloride is derived from a series of synthetic pathways that utilize readily available starting materials, making it suitable for industrial production. It falls under the category of small molecules and is classified as an approved drug used specifically for hematological conditions. Its chemical structure is identified by the International Nonproprietary Name number 8655, and it has a CAS registry number of 496775-61-2 .
The synthesis of Eltrombopag involves several steps, including diazotization, coupling, nitration, reduction, and hydrolysis. A notable method for synthesizing Eltrombopag utilizes inexpensive amines or their salts as raw materials. The process begins with diazotization under acidic conditions followed by an alkaline coupling reaction. The resultant intermediate undergoes hydrolysis to yield Eltrombopag .
A more detailed synthesis pathway includes:
The molecular formula of Eltrombopag Chloride is , with a molecular weight of approximately 442.47 g/mol . The structure features multiple functional groups including hydroxyl, carboxylic acid, and pyrazole rings, which contribute to its biological activity.
Eltrombopag undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for forming the active pharmaceutical ingredient from simpler precursors while ensuring high selectivity and yield .
The mechanism through which Eltrombopag exerts its effects involves binding to and activating the thrombopoietin receptor on megakaryocytes in the bone marrow. This activation leads to increased proliferation and differentiation of these cells, resulting in enhanced platelet production. The compound mimics the action of thrombopoietin, a natural hormone responsible for regulating platelet levels in the blood .
The compound's polar surface area is about , which influences its absorption characteristics.
Eltrombopag Chloride is primarily used in clinical settings for:
Eltrombopag chloride is a small-molecule, non-peptide agonist of the thrombopoietin receptor (c-MPL or TPO-R). Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of c-MPL, eltrombopag targets the transmembrane domain through a metal ion-dependent mechanism. Specifically, it chelates zinc ions via its hydrazone moiety, facilitating interactions with histidine residues (notably His499 in human c-MPL) within the receptor's transmembrane helix [1] [8]. This binding induces a conformational change that promotes receptor dimerization and activation, independent of TPO's binding site [3] [5]. The unique binding location allows eltrombopag to avoid competitive inhibition by endogenous TPO and enables additive or synergistic effects [8].
Table 1: Molecular Binding Characteristics of Eltrombopag vs. Endogenous TPO
Feature | Eltrombopag | Endogenous TPO |
---|---|---|
Binding Domain | Transmembrane (His499-dependent) | Extracellular N-terminal |
Metal Ion Dependency | Zinc chelation required | Not required |
Species Specificity | Human/chimpanzee only | Broad mammalian specificity |
Competitive with TPO | No | N/A |
Eltrombopag activates downstream signaling cascades overlapping with, but distinct from, those triggered by TPO:
JAK/STAT Pathway: Eltrombopag induces phosphorylation of STAT5 and STAT3, though with differential intensity compared to TPO. In CD34+ hematopoietic stem cells, eltrombopag robustly activates STAT5 but exhibits minimal STAT3 phosphorylation [6] [9]. This selective activation promotes megakaryocyte differentiation while potentially reducing inflammatory signaling [6].
MAPK/ERK Pathway: Both eltrombopag and TPO activate ERK1/2 phosphorylation, critical for cellular proliferation. However, eltrombopag does not significantly activate the PI3K/AKT pathway, which is robustly stimulated by TPO [3] [4]. This divergence may explain eltrombopag's reduced mitogenic risk in long-term use [1].
Iron Chelation Effects: As a potent intracellular iron chelator, eltrombopag reduces labile iron pools (LIP) in hematopoietic stem cells. This stabilizes iron regulatory proteins (IRP1/2), altering mRNA translation of genes involved in metabolism and survival (e.g., BCL2, BAX) [4]. Iron preloading abolishes eltrombopag's stem cell-enhancing effects, confirming this TPO-R-independent mechanism [4].
Table 2: Key Signaling Pathways Activated by Eltrombopag
Pathway | Key Effectors | Biological Outcome | TPO Comparison |
---|---|---|---|
JAK/STAT | STAT5 > STAT3 | Megakaryocyte differentiation | Strong STAT3/STAT5 |
MAPK | ERK1/2 | Progenitor proliferation | Similar activation |
PI3K/AKT | Minimal activation | Limited survival signals | Strong activation |
Iron Chelation | IRP1/2 stabilization | Altered metabolism & self-renewal | Not applicable |
Eltrombopag’s activity is restricted to humans and chimpanzees due to a single amino acid residue difference (His499) in the transmembrane domain of c-MPL. In rodents and most mammals, residue 499 is a leucine, which prevents zinc coordination and binding [8] [3]. Mutagenesis studies confirm that substituting His499 with leucine abolishes eltrombopag-induced signaling [3]. This specificity necessitates the use of humanized models for preclinical testing [6]. Notably, eltrombopag retains efficacy in murine models of immune-mediated bone marrow failure through off-target effects, including iron chelation and potential immunomodulation [4] [10].
Eltrombopag and TPO exhibit additive or synergistic activity in stimulating megakaryopoiesis and hematopoiesis:
Cellular Proliferation Studies: In TPO-dependent cell lines (e.g., N2C-Tpo), combining eltrombopag with submaximal TPO concentrations significantly enhances proliferation beyond TPO alone. This synergy arises from concurrent binding to non-overlapping sites on c-MPL, leading to amplified STAT5 phosphorylation [3] [8].
Overcoming Cytokine Resistance: In interferon-γ (IFN-γ)-rich environments (e.g., aplastic anemia), IFN-γ sterically blocks TPO’s low-affinity binding site on c-MPL. Eltrombopag bypasses this inhibition by binding to the transmembrane domain, restoring STAT5 signaling and improving hematopoietic stem cell survival [2].
Clinical Relevance: Patients with severe aplastic anemia (SAA) exhibit markedly elevated endogenous TPO levels (>3000 pg/mL). Eltrombopag’s ability to synergize with TPO explains its efficacy in SAA, where it triggers trilineage hematopoiesis in 24% of patients despite pre-existing TPO saturation [4] [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: